1-[4-(difluoromethoxy)phenyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone
Description
1-[4-(Difluoromethoxy)phenyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone is a benzimidazole-based ethanone derivative characterized by a difluoromethoxy group on the phenyl ring and a trifluoromethyl group on the benzimidazole moiety.
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F5N2O2/c18-16(19)26-11-7-5-10(6-8-11)14(25)9-24-13-4-2-1-3-12(13)23-15(24)17(20,21)22/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAIINDAFCTYOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)OC(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F5N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
1-(4-Fluorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone (CAS 478030-60-3)
- Structure : Fluorophenyl group replaces difluoromethoxyphenyl.
- Solubility: Fluorophenyl may reduce polarity compared to the oxygen-containing difluoromethoxy group. Formula: C₁₆H₁₀F₄N₂O (vs. hypothetical C₁₇H₁₁F₅N₂O₂ for the target compound).
2-(1H-Benzimidazol-2-ylthio)-1-[2,4-bis(difluoromethoxy)phenyl]ethanone Hydrobromide
- Structure : Contains a thioether linker and bis-difluoromethoxy substituents.
- Key Differences: Linker: Sulfur atom may alter electronic properties and binding kinetics compared to the ethanone oxygen . Bioactivity: The hydrobromide salt form could enhance solubility for antimicrobial applications .
Substituent Effects on the Benzimidazole Core
2-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]-1-thien-2-ylethanone
- Structure : Difluoromethyl on benzimidazole and thiophene instead of phenyl.
- Key Differences :
Metal Complexes of 5-([4-(2-(1H-Benzimidazol-1-yl)acetyl)phenyl]diazenyl)-2-hydroxybenzoic Acid (SA-BI)
- Structure : Benzimidazole linked to a diazenyl-salicylic acid ligand.
- Key Differences :
Structural Analogues with Varied Linkers and Pharmacophores
4-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone
- Structure: Ethyl-phenoxy linker and pyrrolidinone ring.
- Key Differences: Flexibility: Ethyl-phenoxy linker increases conformational flexibility compared to the rigid ethanone bridge . Pyrrolidinone: Introduces hydrogen-bonding sites for target engagement .
N-Aryl Benzimidazole Derivatives (e.g., 7a–c in )
Physicochemical Properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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